2,3,6-Trichloroanisole
Overview
Description
2,3,6-Trichloroanisole: is an organic compound with the chemical formula C7H5Cl3O . It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 6. This compound is known for its role in causing cork taint in wines, imparting a musty or moldy odor that can significantly affect the quality of the wine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trichloroanisole is typically synthesized through the methylation of 2,3,6-trichlorophenol . The reaction involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of anisole under controlled conditions. The process requires careful monitoring to ensure the selective chlorination at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.
Oxidation Reactions: It can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated quinones.
Scientific Research Applications
2,3,6-Trichloroanisole has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on aromatic compounds and their reactivity.
Biology: It is studied for its role in microbial metabolism and the formation of off-flavors in food and beverages.
Medicine: Research is conducted on its potential effects on human health, particularly its interaction with olfactory receptors.
Industry: It is used in the development of methods to detect and mitigate cork taint in the wine industry
Mechanism of Action
The primary mechanism by which 2,3,6-Trichloroanisole exerts its effects is through the attenuation of olfactory transduction. It suppresses cyclic nucleotide-gated channels in the olfactory system, leading to a reduction in the perception of aromas. This suppression occurs even at extremely low concentrations, making it a potent compound for causing sensory defects .
Comparison with Similar Compounds
2,4,6-Trichloroanisole: Another chlorinated anisole known for causing cork taint in wines.
2,4,6-Tribromoanisole: A brominated analogue with similar sensory effects.
Pentachloroanisole: A more heavily chlorinated anisole with distinct chemical properties
Uniqueness: 2,3,6-Trichloroanisole is unique due to its specific chlorination pattern, which influences its reactivity and sensory impact. Its ability to cause off-flavors at very low concentrations makes it particularly significant in the context of food and beverage quality control .
Properties
IUPAC Name |
1,2,4-trichloro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFNCXLUCRUNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198432 | |
Record name | 2,3,6-Trichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50375-10-5 | |
Record name | 2,3,6-Trichloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50375-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trichloroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,6-TRICHLOROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA09EQ48N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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